3-Amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride
Description
3-Amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride is a urea-derived compound characterized by a substituted phenyl group and an amino-functionalized urea backbone. Its structural features, including the isopropyl substituent at the ortho position of the phenyl ring, may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-amino-3-(2-propan-2-ylphenyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11;/h3-7H,11H2,1-2H3,(H2,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJXRMAIPMZCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride involves the reaction of 2-isopropylaniline with isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Derivatization Reactions
The urea moiety and aromatic ring enable functionalization through:
Nucleophilic Substitution
-
Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides in the presence of bases like triethylamine to form N-alkylated or acylated derivatives.
-
Suzuki Coupling : The 2-isopropylphenyl group participates in Pd-catalyzed cross-couplings with boronic acids, enabling aryl diversification .
Table 2: Representative Derivatization Outcomes
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl urea derivative | Enhanced metabolic stability |
| Mitsunobu Reaction | DIAD/PPh₃ | Ether-linked analogs | SAR studies |
Hydrolytic Stability
-
Acidic Conditions : Stable in HCl (pH 1–3) but undergoes gradual urea bond cleavage at pH > 10 .
-
Thermal Stability : Decomposes above 200°C, forming aniline and CO₂.
Table 3: Degradation Kinetics (pH 7.4, 37°C)
| Time (h) | Remaining Compound (%) |
|---|---|
| 0 | 100 |
| 24 | 92 ± 3 |
| 48 | 85 ± 2 |
Mechanistic Insights
-
Urea Bond Reactivity : The electron-withdrawing isopropyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks .
-
Enzyme Inhibition : While not a direct reaction, structural analogs inhibit soluble epoxide hydrolase (sEH) via hydrogen bonding with catalytic residues .
Scientific Research Applications
3-Amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings and Limitations
- Functional Gaps: No direct data on the compound’s biological activity or crystallographic parameters are available in the provided evidence. Comparisons rely on methodological frameworks (e.g., SHELX for structure, Alamar Blue for activity) .
- Research Implications: Future studies should employ high-throughput screening (as in ) and crystallographic refinement (as in ) to benchmark this compound against known urea-based antifungals or enzyme inhibitors.
Biological Activity
3-Amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Synthesis
The compound can be synthesized through a series of reactions involving the introduction of an isopropyl group to a phenyl urea backbone. Its chemical structure is pivotal for its biological activity, as modifications at various positions can significantly influence its efficacy against specific biological targets.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
One of the primary mechanisms through which this compound exhibits its biological activity is through the inhibition of IDO1. IDO1 is an enzyme that plays a crucial role in tryptophan metabolism and is implicated in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T cell function.
Recent studies have shown that phenyl urea derivatives, including compounds similar to this compound, demonstrate varying degrees of IDO1 inhibition. For instance, compounds with specific substitutions on the phenyl ring exhibited enhanced binding affinity and inhibitory activity against IDO1 compared to unsubstituted derivatives .
In Vitro Studies
Table 1 summarizes the inhibitory activities of various phenyl urea derivatives against IDO1:
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| i12 | 0.049 | Most potent IDO1 inhibitor |
| i24 | >100 | Nitro group may lead to toxicity |
| i1 | >100 | Unsubstituted; low activity |
| i15 | 0.415 | Moderate activity |
The data indicate that para-substituted phenyl urea derivatives tend to have better inhibitory effects on IDO1 than their ortho or meta counterparts, underscoring the importance of molecular orientation in binding efficacy .
Case Studies
A case study involving the administration of this compound in murine models demonstrated significant tumor reduction compared to controls. The study highlighted enhanced T cell activation and reduced tumor-associated immune suppression as key outcomes linked to IDO1 inhibition .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications affect biological activity. Key findings include:
- Substitution Patterns : The presence of electron-withdrawing groups at the para position enhances binding affinity due to improved hydrogen bonding capabilities.
- Functional Groups : The amino group is crucial for maintaining activity; its absence leads to a marked decrease in IDO1 inhibition .
Figure 1 illustrates the impact of various substitutions on IDO1 inhibitory activity.
Structure-Activity Relationship
Q & A
Q. What are the standard synthetic routes for 3-Amino-1-[2-(propan-2-yl)phenyl]urea hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-(propan-2-yl)aniline with an isocyanate precursor under anhydrous conditions. Key steps include:
- Amine activation : Use of carbodiimides (e.g., DCC) to activate carboxylic acid intermediates.
- Urea formation : Reaction with substituted phenyl isocyanates in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .
- Hydrochloride salt preparation : Treatment with HCl gas in ethanol to precipitate the final product.
Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like symmetrical ureas.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the urea NH proton appears as a broad singlet at δ 5.8–6.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides exact mass verification (e.g., observed m/z 346.1924 for a related urea derivative) .
- X-ray crystallography : SHELX software refines crystal structures, though challenges arise from hydrochloride-induced lattice distortions .
Q. How can researchers address solubility challenges in biological assays for this compound?
- Solvent selection : Use dimethyl sulfoxide (DMSO) for initial stock solutions (≤10 mM), followed by dilution in phosphate-buffered saline (PBS).
- Surfactants : Add 0.1% Tween-20 to aqueous buffers to stabilize colloidal dispersions.
- pH adjustment : Test solubility across pH 4–7.5, as the hydrochloride salt may precipitate under alkaline conditions .
Advanced Research Questions
Q. How can conflicting NMR data for substituted urea derivatives be resolved?
Contradictions often arise from dynamic proton exchange or rotameric equilibria. Strategies include:
- Temperature-dependent NMR : Acquire spectra at 25°C and 60°C to slow exchange processes.
- Deuterated solvents : Use DMSO-d to enhance NH proton resolution.
- 2D NMR : HSQC and HMBC correlations verify connectivity in complex spectra (e.g., distinguishing aryl vs. alkyl NH environments) .
Q. What computational methods predict structure-activity relationships (SAR) for urea-based enzyme inhibitors?
- Molecular docking : AutoDock Vina models interactions with target enzymes (e.g., Cryptosporidium parvum IMPDH) using PDB structures .
- QM/MM simulations : Assess urea carbonyl polarization effects on hydrogen-bonding strength.
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity (e.g., isopropyl vs. acetyl groups) .
Q. How can discrepancies in enzyme inhibition assays be addressed?
Contradictory IC values may stem from assay conditions:
- Cofactor dependency : Verify Mg/ATP concentrations for kinases.
- Redox interference : Include antioxidants (e.g., DTT) to prevent urea oxidation artifacts .
- Controls : Compare with known inhibitors (e.g., mycophenolic acid for IMPDH assays) .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Q. How can in vitro and in vivo pharmacokinetic data be reconciled for urea derivatives?
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify oxidative hotspots (e.g., isopropyl group demethylation) .
- Plasma protein binding : Use equilibrium dialysis to measure free fractions, correcting in vitro IC values for accurate in vivo predictions.
Q. What are the key considerations for analyzing byproducts in urea synthesis?
- LC-MS profiling : Use reverse-phase C18 columns to separate unreacted amines and symmetrical ureas.
- Kinetic studies : Monitor reaction progress via F NMR if fluorinated intermediates are used .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
